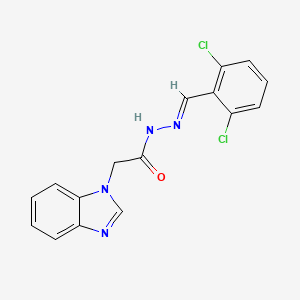
ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate, also known as ethyl 2-(benzoylamino)-5-ethylthiophene-3-carboxylate, is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and modulating various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate can reduce inflammation and pain in animal models. It has also been found to have antitumor effects in certain cancer cell lines. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research involving ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory and pain-related disorders. Another area of research is the investigation of the antitumor effects of this compound and its potential applications in cancer therapy. Furthermore, studies can be conducted to understand the exact mechanism of action of this compound and its effects on various signaling pathways involved in inflammation and pain.
Méthodes De Synthèse
Ethyl 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. One of the commonly used methods for synthesizing this compound involves the reaction of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-bromo-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylatethiophene-3-carboxylate with benzamide in the presence of a palladium catalyst. This reaction leads to the formation of ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylatethiophene-3-carboxylate, which can be further treated with sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
Ethyl 2-(benzoylamino)-5-ethyl 2-(benzoylamino)-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Studies have also shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Propriétés
IUPAC Name |
ethyl 2-benzamido-5-ethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-3-12-10-13(16(19)20-4-2)15(21-12)17-14(18)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKKJQWWSKZZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzamido-5-ethylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5692959.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)
![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![N-(4-fluorophenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5692993.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)



![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)

![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)


